molecular formula C22H22N2O4S2 B2925789 (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide CAS No. 681832-70-2

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide

Cat. No.: B2925789
CAS No.: 681832-70-2
M. Wt: 442.55
InChI Key: WFGSVUKZLQRCRJ-UYRXBGFRSA-N
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Description

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization of Related Compounds :

  • Potential Antimicrobial Properties :

    • Research has indicated that derivatives of this compound show promising antimicrobial properties against a range of bacteria and fungi. For example, certain derivatives were found to be effective against mycobacteria, with particular compounds demonstrating significant activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
    • Another study synthesized similar compounds and evaluated their antimicrobial activity, showing good to moderate effects against various strains (PansareDattatraya & Devan, 2015).
  • Potential Anticancer Properties :

    • Research has been conducted on the synthesis of thiazolidinone derivatives (a category to which the mentioned compound belongs) and their evaluation for anticancer potentials. For instance, certain derivatives were found to have notable anticancer activity, indicating the potential therapeutic applications of these compounds (Deep et al., 2016).
    • Another study focused on the synthesis of 4-thiazolidinones containing a benzothiazole moiety and reported some of these compounds showing antitumor activity against various cancer cell lines (Havrylyuk et al., 2010).
  • Structural Analysis and Supramolecular Structures :

    • A detailed study on the supramolecular structures of similar compounds, focusing on their hydrogen-bonded dimers, chains of rings, and sheets, was conducted. This kind of research contributes to understanding the chemical and physical properties of these compounds, which is crucial for their potential applications in pharmaceuticals (Delgado et al., 2005).
  • Inhibitory Properties and Anti-inflammatory Activity :

    • Some derivatives have been tested for their inhibitory activity against enzymes like xanthine oxidase, as well as for their anti-inflammatory response, suggesting potential therapeutic applications in treating inflammatory diseases and related conditions (Smelcerovic et al., 2015).
  • Potential Hypoglycemic and Hypolipidemic Activities :

    • A study reported the synthesis of thiazolidinedione analogs and their evaluation for hypoglycemic and hypolipidemic activity, indicating potential use in managing diabetes and lipid disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-27-17-9-8-16(12-18(17)28-2)13-19-21(26)24(22(29)30-19)14-20(25)23-11-10-15-6-4-3-5-7-15/h3-9,12-13H,10-11,14H2,1-2H3,(H,23,25)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGSVUKZLQRCRJ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.